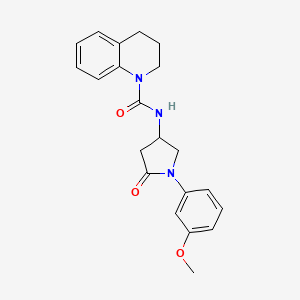
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure characterized by a dihydroquinoline core and a pyrrolidinone moiety, which contributes to its biological activity. The molecular formula is C23H26N4O3, with a molecular weight of approximately 406.5 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidinone ring through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Final acylation to form the carboxamide functional group.
These steps are crucial for achieving the desired biological activity and stability of the compound.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant growth inhibition against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| H460 (lung carcinoma) | 4.9 ± 0.7 |
| A-431 (skin carcinoma) | 2.0 ± 0.9 |
| HT-29 (colon adenocarcinoma) | 4.4 ± 1.3 |
| DU145 (prostate carcinoma) | 12.0 ± 1.6 |
| MCF7 (breast adenocarcinoma) | 14.6 ± 3.9 |
The compound exhibited the most potent effects against skin carcinoma cells, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of apoptosis : It triggers programmed cell death through intrinsic pathways.
- Targeting specific signaling pathways : Research indicates that it may inhibit pathways involved in tumor growth and metastasis.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- The presence of the methoxy group enhances lipophilicity and may improve binding affinity to target proteins.
- Variations in the aryl substituents can lead to different levels of activity across various cancer cell lines.
Studies have shown that modifications to the aryl groups can either enhance or diminish anticancer activity, emphasizing the importance of SAR in drug design .
5. Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds within this class:
- Anticancer Screening : A study involving various tetrahydroquinoline derivatives found that those with specific aryl substitutions exhibited enhanced antiproliferative effects compared to non-substituted analogs .
- Comparative Analysis : A comparative study on related compounds demonstrated that structural modifications could lead to significant differences in biological activities, reinforcing the need for careful design in drug development .
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-9-4-8-17(13-18)24-14-16(12-20(24)25)22-21(26)23-11-5-7-15-6-2-3-10-19(15)23/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVUMULIESUDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













